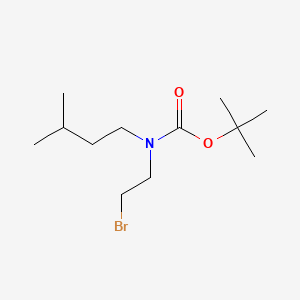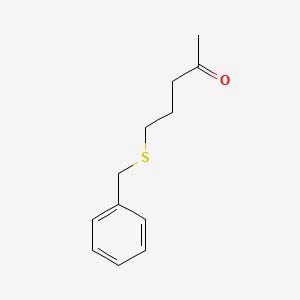
5-(Benzylthio)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzylthio)pentan-2-one is an organic compound with the molecular formula C12H16OS. It is characterized by a benzylthio group attached to a pentan-2-one backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylthio)pentan-2-one typically involves the reaction of benzyl mercaptan with a suitable pentanone derivative. One common method is the nucleophilic substitution reaction where benzyl mercaptan reacts with 5-chloropentan-2-one under basic conditions to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzylthio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentan-2-one backbone can be reduced to form alcohols.
Substitution: The benzylthio group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pentan-2-one derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Benzylthio)pentan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Benzylthio)pentan-2-one involves its interaction with specific molecular targets. The benzylthio group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Methylthio)pentan-2-one
- 5-(Ethylthio)pentan-2-one
- 5-(Phenylthio)pentan-2-one
Uniqueness
5-(Benzylthio)pentan-2-one is unique due to the presence of the benzylthio group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Propiedades
Fórmula molecular |
C12H16OS |
|---|---|
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
5-benzylsulfanylpentan-2-one |
InChI |
InChI=1S/C12H16OS/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
Clave InChI |
JBVWVSAYYZMGLA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCSCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


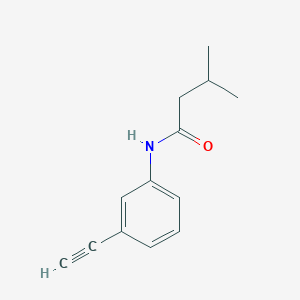

![(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13485292.png)


![2-[(2E)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;chloride](/img/structure/B13485310.png)
![2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13485327.png)

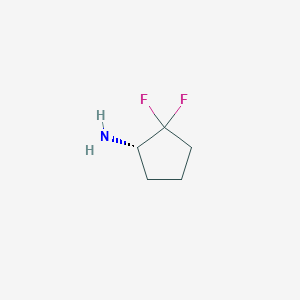
![N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid](/img/structure/B13485357.png)
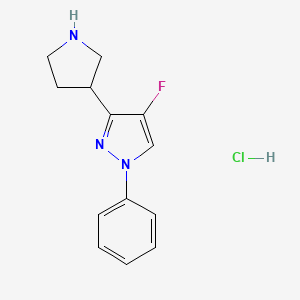

![N-methyl-4-[(pyridin-4-yl)methyl]aniline](/img/structure/B13485362.png)
